N-(4-fluorophenyl)-1-(propan-2-yl)-1H-benzimidazol-2-amine
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Overview
Description
N-(4-FLUOROPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of 4-Fluorophenyl Group: The final step involves the coupling of the 4-fluorophenyl group to the benzimidazole core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-(1-isopropyl-1H-1,3-benzimidazol-2-yl)amine
- N-(4-Methylphenyl)-N-(1-isopropyl-1H-1,3-benzimidazol-2-yl)amine
Uniqueness
N-(4-FLUOROPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H16FN3 |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-propan-2-ylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H16FN3/c1-11(2)20-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
NKDRLGNOPKKSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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